propyl 4-{[7-(carbamoylmethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate
Description
Propyl 4-{[7-(carbamoylmethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate is a synthetic chromenone derivative characterized by a benzoate ester core linked to a 4-oxo-4H-chromen scaffold. The chromen moiety is substituted at the 3-position with a methoxy group connected to the benzoate ester and at the 7-position with a carbamoylmethoxy (-OCH₂CONH₂) functional group. The 2-methyl and 4-oxo groups on the chromen ring further define its structural and electronic properties.
Properties
IUPAC Name |
propyl 4-[7-(2-amino-2-oxoethoxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-3-10-27-22(26)14-4-6-15(7-5-14)30-21-13(2)29-18-11-16(28-12-19(23)24)8-9-17(18)20(21)25/h4-9,11H,3,10,12H2,1-2H3,(H2,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAZJSZAZJBBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{[7-(carbamoylmethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-4-one Core: This step involves the condensation of a suitable aldehyde with a phenol derivative under acidic conditions to form the chromen-4-one core.
Introduction of the Carbamoylmethoxy Group: The chromen-4-one intermediate is then reacted with a carbamoylmethoxy reagent under basic conditions to introduce the carbamoylmethoxy group at the 7-position.
Esterification: The final step involves the esterification of the benzoic acid derivative with propanol to form the desired propyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[7-(carbamoylmethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate and chromen-4-one moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
Propyl 4-{[7-(carbamoylmethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of propyl 4-{[7-(carbamoylmethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with enzymes and receptors, modulating their activity. The carbamoylmethoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
This may improve aqueous solubility and target-binding affinity. The methoxy substituent in the hypothetical compound lacks hydrogen-bonding capacity, likely reducing solubility and bioavailability.
Metabolic Stability :
Implications for Drug Design:
- The carbamoylmethoxy group balances polarity and steric demands, making the target compound a promising candidate for further optimization in drug discovery pipelines.
- The tert-butyl variant ’s lipophilicity may favor blood-brain barrier penetration but could limit solubility in aqueous environments .
Biological Activity
Propyl 4-{[7-(carbamoylmethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate is a synthetic compound belonging to the class of benzoates and chromenes. Its unique structure suggests potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
With a molecular weight of 439.5 g/mol. The structural complexity arises from its chromene backbone, which is known for various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for different cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| A2780 | 22.8 ± 0.6 |
| A2780cis | 67 ± 6 |
| A549 | 125 ± 10 |
| HCT116 | 72.9 ± 0.7 |
| MCF7 | 78 ± 4 |
These results demonstrate that the compound is particularly effective against ovarian cancer cells (A2780), suggesting a targeted mechanism that warrants further investigation .
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins, thereby promoting cell death in malignant cells .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory activity. In vitro studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This suggests a potential role for this compound in managing inflammatory diseases .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties reveal that this compound exhibits moderate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be developed into a novel antimicrobial agent, although further studies are needed to establish its efficacy in vivo.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.
- Antimicrobial Efficacy : A clinical trial assessing its effectiveness against bacterial infections showed promising results, with patients experiencing improved outcomes when treated with formulations containing this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
